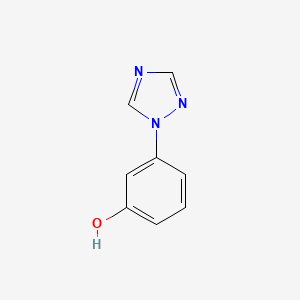

3-(1H-1,2,4-三唑-1-基)苯酚

描述

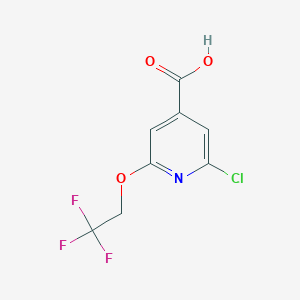

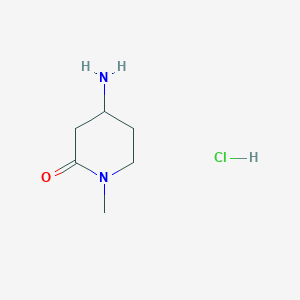

“3-(1H-1,2,4-triazol-1-yl)phenol” is a chemical compound with the CAS number 1192064-41-7 . It has a molecular weight of 161.16 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “3-(1H-1,2,4-triazol-1-yl)phenol”, has been a topic of interest in recent years . These compounds are synthesized from various nitrogen sources . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The InChI code for “3-(1H-1,2,4-triazol-1-yl)phenol” is 1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6,12H . This indicates that the compound contains 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“3-(1H-1,2,4-triazol-1-yl)phenol” is a powder that is stored at room temperature . It has a molecular weight of 161.16 .科学研究应用

三唑衍生物及其应用

药理学意义:三唑衍生物,包括与 3-(1H-1,2,4-三唑-1-基)苯酚相关的衍生物,由于其广泛的生物活性,一直是专利审查和研究的重点。这些化合物已被研究其抗炎、抗血小板、抗菌、抗分枝杆菌、抗肿瘤和抗病毒特性等。对新型三唑的探索是由对针对新发疾病和耐药细菌的新型治疗剂的持续需求所驱动的 (Ferreira 等,2013)。

环境应用:溴代酚的存在和影响(一些三唑衍生物可能与其相关)已被审查,以了解它们的普遍性、毒性和对可持续替代品的需求。这些物质存在于各种环境基质中,强调了在三唑化合物及其类似物的合成和应用中发展绿色化学方法的重要性 (Koch & Sures,2018)。

合成和材料科学创新:1,2,3-三唑的合成和性质,包括可应用于 3-(1H-1,2,4-三唑-1-基)苯酚衍生物的方法,已得到广泛审查。这些化合物是药物发现、生物偶联和材料科学发展中不可或缺的,展示了三唑在各种科学和工业应用中的多功能性 (Kaushik 等,2019)。

生化和分子相互作用

- 蛋白质-酚类相互作用:了解蛋白质与酚类化合物(包括三唑衍生物)之间的相互作用对于评估它们的生物利用度、营养价值和治疗潜力至关重要。这些相互作用会显着影响蛋白质和酚类化合物的溶解度、稳定性和生物活性,从而影响它们在食品科学、营养学和药理学中的应用 (Özdal、Çapanoğlu 和 Altay,2013)。

安全和危害

未来方向

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Therefore, “3-(1H-1,2,4-triazol-1-yl)phenol” and other triazole derivatives may have promising future applications in the field of medicinal chemistry .

作用机制

Target of Action

The primary targets of 3-(1H-1,2,4-triazol-1-yl)phenol It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The mode of action of 3-(1H-1,2,4-triazol-1-yl)phenol involves its interaction with the active site of enzymes. The compound forms a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .

Biochemical Pathways

The exact biochemical pathways affected by 3-(1H-1,2,4-triazol-1-yl)phenol It is suggested that the compound may influence pathways involving enzymes to which it binds .

Result of Action

The molecular and cellular effects of 3-(1H-1,2,4-triazol-1-yl)phenol It has been found that similar 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .

生化分析

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes and proteins

Cellular Effects

Some triazole derivatives have been found to exhibit cytotoxic activities against tumor cell lines , suggesting that 3-(1H-1,2,4-triazol-1-yl)phenol may also influence cell function

Molecular Mechanism

Some triazole derivatives have been found to interact with β-tubulin via hydrogen bonding , suggesting that 3-(1H-1,2,4-triazol-1-yl)phenol may exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

Some triazole derivatives are known to be thermally stable , suggesting that 3-(1H-1,2,4-triazol-1-yl)phenol may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

属性

IUPAC Name |

3-(1,2,4-triazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZZCMTYFATJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1192064-41-7 | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-Dichlorophenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2694569.png)

![Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2694571.png)

![Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2694579.png)

![4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester](/img/structure/B2694584.png)

![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)